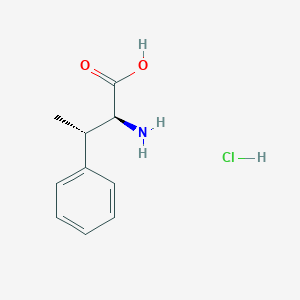

(2S,3S)-2-Amino-3-phenylbutyric acid-HCl

Description

BenchChem offers high-quality (2S,3S)-2-Amino-3-phenylbutyric acid-HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-2-Amino-3-phenylbutyric acid-HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S)-2-amino-3-phenylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKWQBMDOXGYAA-KUSKTZOESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Discovery and Synthesis of (2S,3S)-2-Amino-3-phenylbutyric Acid

Abstract: This guide provides an in-depth technical exploration of (2S,3S)-2-amino-3-phenylbutyric acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. We will traverse its initial discovery, delve into the intricacies of its stereoselective synthesis, and present validated protocols for its preparation. The narrative is framed from the perspective of a senior application scientist, emphasizing the rationale behind methodological choices and ensuring the trustworthiness of the presented data.

Introduction: The Significance of Stereoisomerism in Phenylalanine Analogs

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a cornerstone of modern pharmacology. Non-proteinogenic amino acids, such as the four stereoisomers of 2-amino-3-phenylbutyric acid, offer a rich scaffold for designing novel therapeutics. Among these, the (2S,3S) isomer has garnered attention for its unique conformational constraints and potential as a building block in peptidomimetics and other bioactive molecules. This guide will focus specifically on the discovery and synthesis of this particular stereoisomer, providing researchers with a robust technical resource.

Historical Context and Discovery

The exploration of β-phenylalanine analogs dates back to the mid-20th century, driven by the desire to understand the structure-activity relationships of peptides and to create analogs with modified biological activity and stability. While the initial focus was on the more common (2S,3R) and (2R,3S) diastereomers (threo series) and (2S,3S) and (2R,3R) diastereomers (erythro series), the specific isolation and characterization of the (2S,3S) isomer evolved with the advancement of stereoselective synthesis and analytical techniques. Early research often resulted in diastereomeric mixtures, and the challenge lay in the efficient separation and unambiguous identification of each stereoisomer.

Stereoselective Synthesis of (2S,3S)-2-Amino-3-phenylbutyric Acid: A Methodological Deep Dive

The primary challenge in synthesizing (2S,3S)-2-amino-3-phenylbutyric acid lies in controlling the stereochemistry at two adjacent chiral centers. Numerous strategies have been developed to address this, ranging from classical resolution to modern asymmetric catalysis.

Chiral Pool Synthesis

One of the earliest and still relevant approaches involves utilizing a readily available chiral starting material, a "chiral pool," to introduce one of the stereocenters. For instance, L-phenylalanine can serve as a starting point, with subsequent modifications to introduce the second chiral center with the desired (S) configuration.

Asymmetric Synthesis: The Modern Paradigm

The advent of asymmetric synthesis has revolutionized the preparation of enantiomerically pure compounds. Several key methodologies have been successfully applied to the synthesis of (2S,3S)-2-amino-3-phenylbutyric acid.

The Sharpless asymmetric dihydroxylation is a key reaction in the enantioselective synthesis of chiral vicinal diols from alkenes using osmium tetroxide and a chiral quinine ligand.[1][2] This method has broad applications in the total synthesis of various natural products, including amino acids.[2][3][4] The reaction's success hinges on the selection of the appropriate chiral ligand, with (DHQ)2PHAL and (DHQD)2PHAL being common choices that direct the stereochemical outcome of the dihydroxylation.[1] The resulting vicinal diols are versatile intermediates that can be further elaborated to the target amino acid.[2]

Enzymatic resolution offers a highly selective and environmentally benign approach to separate a racemic mixture of 2-amino-3-phenylbutyric acid or its derivatives.[] This method leverages the stereospecificity of enzymes, such as lipases, esterases, or aminoacylases, to selectively react with one enantiomer, allowing for the separation of the two.[][6] For instance, a racemic ester of 2-amino-3-phenylbutyric acid can be subjected to enzymatic hydrolysis, where the enzyme will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. These two compounds, now having different physical properties, can be readily separated. The advantages of enzymatic resolution include high efficiency, mild reaction conditions, and reduced environmental impact.[]

Experimental Protocols

General Considerations

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents should be of high purity and used as received from commercial suppliers or purified by standard methods. Analytical thin-layer chromatography (TLC) should be performed on pre-coated silica gel plates, and visualization should be achieved using UV light and/or appropriate staining reagents. Column chromatography for purification should be performed using silica gel of the specified mesh size. Nuclear magnetic resonance (NMR) spectra should be recorded on a high-field spectrometer, and chemical shifts should be reported in parts per million (ppm) relative to a standard internal reference. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

Representative Protocol: Asymmetric Synthesis via Sharpless Dihydroxylation

This protocol is a representative example and may require optimization for specific substrates and scales.

Step 1: Synthesis of (E)-Methyl 3-phenylbut-2-enoate

A solution of benzaldehyde (1.0 eq) and methyl 2-(triphenylphosphoranylidene)propanoate (1.1 eq) in anhydrous toluene is heated at reflux for 12 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (E)-methyl 3-phenylbut-2-enoate.

Step 2: Sharpless Asymmetric Dihydroxylation

To a stirred solution of AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (1.0 eq) in a 1:1 mixture of t-butanol and water at 0 °C is added (E)-methyl 3-phenylbut-2-enoate (1.0 eq). The reaction mixture is stirred vigorously at 0 °C until the reaction is complete (monitored by TLC). Solid sodium sulfite (1.5 g per mmol of olefin) is then added, and the mixture is stirred for an additional hour at room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired (2S,3S)-diol.

Step 3: Conversion of the Diol to (2S,3S)-2-Amino-3-phenylbutyric acid

The purified diol is then converted to the target amino acid through a series of standard transformations, which may include:

-

Protection of the diol as an acetonide.

-

Conversion of the ester to a primary amide.

-

Hofmann rearrangement to install the amino group.

-

Deprotection of the acetonide and hydrolysis of the resulting intermediate to yield the final amino acid.

Data Presentation

Table 1: Comparison of Synthetic Routes

| Synthetic Route | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (%) | Advantages | Disadvantages |

| Sharpless Asymmetric Dihydroxylation | OsO4, (DHQD)2PHAL, K3Fe(CN)6 | 60-75 (overall) | >95 | High stereoselectivity, predictable outcome. | Use of toxic and expensive osmium tetroxide. |

| Enzymatic Resolution | Lipase, Racemic Ester | 40-50 (for each enantiomer) | >99 | High enantiomeric purity, mild conditions. | Maximum theoretical yield of 50% for the desired enantiomer. |

| Chiral Pool Synthesis | L-Phenylalanine | Variable | Dependent on the stereoselectivity of subsequent steps. | Utilizes a readily available chiral starting material. | Can involve multiple steps and protecting group manipulations. |

Visualization of Synthetic Workflow

Sharpless Asymmetric Dihydroxylation Pathway

Caption: Synthetic workflow for (2S,3S)-2-Amino-3-phenylbutyric acid via Sharpless Asymmetric Dihydroxylation.

Enzymatic Resolution Workflow

Caption: Workflow for obtaining (2S,3S)-2-Amino-3-phenylbutyric acid via enzymatic resolution.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The stereochemical outcome of the Sharpless asymmetric dihydroxylation is highly predictable based on the choice of the chiral ligand. The progress and purity at each step can be rigorously monitored by standard analytical techniques such as TLC, NMR, and HPLC. For enzymatic resolutions, the enantiomeric excess of the product should be determined by chiral HPLC to validate the stereoselectivity of the enzyme. The final product's identity and purity must be confirmed by a full suite of analytical data, including ¹H NMR, ¹³C NMR, HRMS, and comparison to literature data or an authentic sample.

Conclusion

The synthesis of enantiomerically pure (2S,3S)-2-amino-3-phenylbutyric acid is a challenging yet achievable goal for the synthetic chemist. This guide has provided a comprehensive overview of the key synthetic strategies, with a focus on asymmetric dihydroxylation and enzymatic resolution. By understanding the principles behind these methods and adhering to rigorous experimental and analytical practices, researchers can confidently prepare this valuable building block for applications in drug discovery and development.

References

- Application of sharpless asymmetric dihydroxylation to synthesis of chiral β-amino alcohols. (2025, August 7).

-

Sharpless Asymmetric Dihydroxylation - Encyclopedia.pub. (2023, April 3). Retrieved from [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2023, March 17). MDPI. Retrieved from [Link]

-

Applications of sharpless asymmetric dihydroxylation in the total synthesis of natural products. (n.d.). Zenodo. Retrieved from [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids. (2020, February 25). National Center for Biotechnology Information. Retrieved from [Link]

- A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. (2007, September 17).

- Stereoselective synthesis of 2,3-diamino acids. 2,3-Diamino-4-phenylbutanoic acid. (1987, July 1). The Journal of Organic Chemistry, 52(15), 3303-3307.

- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). (n.d.). Google Patents.

-

A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid. (n.d.). Google Patents.

- The resolution of amino acids by asymmetric enzymatic synthesis. (1951). Journal of Biological Chemistry, 192(2), 447-455.

- Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. (2023, May 9). International Journal of Molecular Sciences, 24(9), 8415.

Sources

Potential biological targets of (2S,3S)-beta-methylphenylalanine

Technical Guide: Biological Targets of (2S,3S)- -Methylphenylalanine

Executive Summary

(2S,3S)-

Core Utility:

-

Target Selectivity: Locks peptide ligands into bioactive conformations, often shifting selectivity between receptor subtypes (e.g.,

vs. -

Metabolic Stability: Steric bulk at the

-carbon hinders access by proteolytic enzymes (e.g., chymotrypsin), significantly extending the half-life of peptide therapeutics. -

Biosynthetic Origin: It is a critical building block of the glycopeptide antibiotic mannopeptimycin , synthesized by the enzyme MppJ .

Structural & Mechanistic Basis

To understand the biological targeting, one must understand the structural imposition this molecule places on a peptide backbone.

The Conformational Lock

In standard L-phenylalanine, the side chain has significant rotational freedom. In (2S,3S)-

-

Constraint: This forces the side chain into a specific region of Ramachandran space.

-

Result: When incorporated into a peptide, it nucleates specific secondary structures (often

-turns or helices), reducing the entropic penalty of binding to a receptor.

Proteolytic Shielding

Proteases like chymotrypsin cleave peptide bonds adjacent to aromatic residues. The mechanism relies on the aromatic ring fitting into a hydrophobic pocket (S1 subsite).

-

Mechanism: The

-methyl group sterically interferes with the optimal seating of the phenyl ring in the protease active site, rendering the adjacent peptide bond resistant to hydrolysis.

Primary Biological Targets

Delta-Opioid Receptor (DOR)

The most extensively validated application of (2S,3S)-

-

Context: Deltorphins are natural peptides that bind DOR.

-

The Modification: Replacing the native Phenylalanine at position 3 (Phe

) with (2S,3S)- -

Outcome:

-

Selectivity: The constraint prevents the phenyl ring from adopting the conformation required for Mu-Opioid Receptor (MOR) binding, while locking it into the bioactive conformation for DOR.

-

Potency: Analogs containing this residue often show sub-nanomolar affinity for DOR with >1000-fold selectivity over MOR.

-

Key Data Point:

| Peptide Analog | Target Receptor | Affinity (

Bacterial Cell Wall (Lipid II)

(2S,3S)-

-

Biological Target: Lipid II (a peptidoglycan precursor).[1]

-

Mechanism: The rigid conformation of the

-MePhe residue within the cyclic hexapeptide core of mannopeptimycin is essential for creating the binding pocket that sequesters Lipid II. -

Effect: Inhibition of cell wall biosynthesis (transglycosylation step), effective against VRE (Vancomycin-Resistant Enterococci) and MRSA.[2]

Biosynthetic Target: MppJ Enzyme

For researchers in synthetic biology, the "target" is the enzyme that produces this residue.

-

Enzyme: MppJ (a non-heme iron, SAM-dependent methyltransferase).

-

Reaction: It catalyzes the

-methylation of phenylpyruvate (or related intermediates) to yield the (2S,3S) isomer specifically. -

Application: Engineering MppJ allows for the biocatalytic production of this amino acid for synthetic use.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Due to the steric bulk of the

Protocol: High-Efficiency Coupling of (2S,3S)-

-

Resin Preparation: Swell Wang or Rink Amide resin in DMF for 30 min.

-

Deprotection: Remove Fmoc group (20% piperidine in DMF, 2 x 5 min).

-

Coupling Cocktail:

-

Amino Acid: 3.0 equivalents of Fmoc-(2S,3S)-

-MePhe-OH. -

Activator: HATU (3.0 eq) or PyAOP (preferred for sterically hindered amino acids).

-

Base: HOAt (3.0 eq) + DIPEA (6.0 eq).

-

-

Reaction Time: Double coupling is mandatory .

-

Coupling 1: 2 hours at Room Temperature.

-

Coupling 2: 4 hours or overnight.

-

-

Monitoring: Use the Chloranil test (more sensitive than Kaiser for secondary amines/hindered residues) to verify coupling completion.

Radioligand Binding Assay (Opioid Receptor)

To validate the target affinity of a peptide containing this residue:

-

Membrane Prep: Use CHO cells stably expressing human DOR or MOR.

-

Radioligand:

-

For DOR: [³H]-DPDPE or [³H]-Deltorphin II.

-

For MOR: [³H]-DAMGO.

-

-

Incubation:

-

Mix 50 µg membrane protein with radioligand (at

concentration) and varying concentrations of the (2S,3S)- -

Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA.

-

Incubate: 90 min at 25°C.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

-

Analysis: Calculate

and convert to

Visualization of Mechanism

The following diagram illustrates how (2S,3S)-

Caption: Dual pathways of (2S,3S)-beta-MePhe utility: Synthetic constraint for GPCR targeting (top) and natural antibiotic activity against cell walls (bottom).

References

-

Biosynthesis and Enzymology (MppJ)

- Title: Structure and mechanism of a nonhaem-iron SAM-dependent C-methyltransferase.

- Source:N

-

URL:[Link]

-

Opioid Receptor Selectivity

- Title: Synthesis and biological properties of -MePhe analogues of deltorphin I and dermenkephalin: influence of biased of Phe residues on peptide recognition for -opioid receptors.

- Source:Journal of Peptide Research (1997)

-

URL:[Link]

-

Mannopeptimycin & Lipid II Binding

-

Conform

- Title: Conformational Properties of the Unnatural Amino Acid -Methylphenylalanine in a Linear Octapeptide System.

- Source:The Journal of Organic Chemistry (1997)

-

URL:[Link]

Sources

- 1. Mechanism of Action of the Mannopeptimycins, a Novel Class of Glycopeptide Antibiotics Active against Vancomycin-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Mechanism of action of the mannopeptimycins, a novel class of glycopeptide antibiotics active against vancomycin-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Diastereoselective synthesis of (2S,3S)-2-Amino-3-phenylbutyric acid

Application Note: AN-SYN-2026-04 Topic: Diastereoselective Synthesis of (2S,3S)-2-Amino-3-phenylbutyric Acid Methodology: Asymmetric Hydrogenation using Rh(I)-Bisphospholane Catalysts

Executive Summary

(2S,3S)-2-Amino-3-phenylbutyric acid (also referred to as

This Application Note details a scalable, high-fidelity protocol for synthesizing the (2S,3S)-isomer with >98% enantiomeric excess (ee) and >95% diastereomeric excess (de). Unlike chiral auxiliary methods (e.g., Evans oxazolidinones) which are stoichiometric and waste-intensive, this protocol utilizes Asymmetric Catalytic Hydrogenation . We employ a Rhodium(I) complex with the

Strategic Analysis & Mechanism

The Stereochemical Challenge

The target molecule possesses two contiguous stereocenters (

-

Enantioselectivity: Controlled by the chiral ligand on the metal center.

-

Diastereoselectivity: Controlled by the geometry of the alkene precursor ((E) vs (Z)) and the mechanism of hydrogen addition (syn-addition).

The Solution: Rh-DuPhos System

The Burk family of ligands (DuPhos/BPE) creates a rigid, electron-rich chiral pocket around the Rhodium center.

-

Ligand: (S,S)-1,2-Bis(2,5-dimethylphospholano)benzene [(S,S)-Me-DuPhos].

-

Precursor: Methyl (Z)-2-acetamido-3-phenylbut-2-enoate.

-

Mechanism: The Rhodium catalyst coordinates to the enamide alkene and the amide carbonyl. The (S,S)-ligand sterically blocks the Si-face, forcing

delivery to the Re-face of the (Z)-alkene. This yields the (2S,3S) configuration via syn-addition.

Workflow Visualization

Figure 1: Synthetic workflow from Acetophenone to the chiral amino acid target.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of the Dehydroamino Acid Precursor

Objective: Synthesize Methyl (Z)-2-acetamido-3-phenylbut-2-enoate. The (Z)-geometry is critical ; the (E)-isomer will yield the diastereomer (2S,3R).

Reagents:

-

Acetophenone (1.0 equiv)

-

Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (Schmidt's Phosphonate) (1.1 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

-

Solvent: Dichloromethane (DCM)

Step-by-Step:

-

Setup: Flame-dry a 500 mL round-bottom flask under Nitrogen.

-

Dissolution: Dissolve Schmidt's Phosphonate (10.0 g, 37.4 mmol) in anhydrous DCM (150 mL).

-

Activation: Cool to 0°C. Add DBU (6.8 g, 44.9 mmol) dropwise over 10 minutes. The solution will turn slightly yellow.

-

Addition: Add Acetophenone (4.0 g, 33.3 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Note: Ketones react slower than aldehydes; monitoring by TLC is essential.

-

Workup: Quench with 1N HCl (100 mL). Separate the organic layer.[3][4] Wash with saturated

and brine. Dry over -

Purification (Critical): The crude material contains E/Z isomers. Recrystallize from EtOAc/Hexanes (1:4). The (Z)-isomer typically crystallizes preferentially.

-

Validation: Check

NMR.[4] The vinyl proton and the amide NH have a characteristic shift relationship in the (Z)-isomer (NH is often further downfield due to H-bonding with the ester carbonyl).

-

Protocol B: Asymmetric Hydrogenation (The Application Core)

Objective: Enantioselective reduction of the C=C bond.

Reagents:

-

Substrate: Methyl (Z)-2-acetamido-3-phenylbut-2-enoate (from Protocol A).

-

Catalyst: (+)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate. Abbreviated as [Rh((S,S)-Me-DuPhos)(COD)]OTf .

-

Solvent: Degassed Methanol (MeOH).

Equipment:

-

High-pressure hydrogenation vessel (e.g., Parr reactor or Fischer-Porter bottle).

-

Glovebox or Schlenk line for catalyst handling.

Step-by-Step:

-

Catalyst Loading: In a Nitrogen-filled glovebox, dissolve the substrate (1.0 g, 4.3 mmol) and the Rh-catalyst (15 mg, 0.02 mmol, S/C ratio ~200:1) in degassed MeOH (10 mL).

-

Expert Tip: DuPhos catalysts are air-sensitive in solution. Ensure strictly anaerobic conditions during setup.

-

-

Pressurization: Transfer the solution to the hydrogenation vessel. Seal and remove from the glovebox.

-

Purge: Connect to the

line. Purge the line 3 times with -

Reaction: Pressurize to 60 psi (4 bar)

. Stir vigorously at 25°C for 12 hours.-

Kinetics: The reaction is usually fast. If

uptake ceases, the reaction is complete.

-

-

Workup: Vent the

(fume hood). Concentrate the solvent via rotary evaporation.[3] -

Purification: Pass the residue through a short plug of silica gel (eluting with EtOAc) to remove the catalyst.

Yield: Quantitative conversion is typical (>95%).

Quality Control & Analytical Data

To validate the (2S,3S) configuration, compare against the following standard metrics.

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Enantiomeric Excess (ee) | > 98% | Chiral HPLC (Daicel Chiralcel OD-H) |

| Diastereomeric Ratio (dr) | > 95:5 (syn:anti) | |

| Optical Rotation |

HPLC Method (Chiralcel OD-H):

-

Mobile Phase: Hexanes/Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times:

-

(2R,3R)-isomer:

min -

(2S,3S)-isomer:

min (Major Product)

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low ee (<80%) | Oxygen contamination during catalyst setup. | Use a glovebox; ensure Methanol is rigorously degassed (freeze-pump-thaw). |

| Low de (Mixture of diastereomers) | Impure precursor (E/Z mixture). | Recrystallize the dehydroamino ester again. Ensure pure (Z)-geometry before hydrogenation. |

| No Reaction | Catalyst poisoning (Sulphur/Phosphines in substrate). | Purify the precursor via silica chromatography to remove trace DBU or phosphonate byproducts. |

References

-

Burk, M. J., et al. (1995).

-Acylaminoacrylates: Synthesis of -

Burk, M. J. (2000). "Modular Phospholane Ligands in Asymmetric Catalysis." Accounts of Chemical Research.

-

Soloshonok, V. A., et al. (2004). "Practical Synthesis of Enantiomerically Pure

-Methylphenylalanine." Journal of Organic Chemistry. (Alternative Ni-BPB Method). -

Jerphagnon, T., et al. (2004).

-Disubstituted Dehydroamino Acid Derivatives." Tetrahedron: Asymmetry.

Sources

(2S,3S)-2-Amino-3-phenylbutyric Acid: A Guide to its Application as a Chiral Building Block in Organic Synthesis

Introduction: The Value of Steric Hindrance and Conformational Rigidity

In the landscape of asymmetric synthesis and drug discovery, the quest for molecular scaffolds that offer precise stereochemical control and unique conformational properties is paramount. Among the arsenal of chiral building blocks, unnatural amino acids present a particularly powerful toolkit. (2S,3S)-2-Amino-3-phenylbutyric acid, a stereoisomer of β-methylphenylalanine, has emerged as a valuable synthon, prized for the conformational constraints it imparts upon peptide backbones and its utility in diastereoselective reactions. The strategic placement of a methyl group on the β-carbon of the phenylalanine side chain introduces significant steric hindrance, which can stabilize specific secondary structures, such as β-turns and helical motifs, in peptides. This conformational rigidity is of profound interest to medicinal chemists seeking to enhance the metabolic stability, receptor-binding affinity, and oral bioavailability of peptide-based therapeutics.

This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis of (2S,3S)-2-Amino-3-phenylbutyric acid, its conversion into versatile chiral auxiliaries, and detailed protocols for its application in key asymmetric carbon-carbon bond-forming reactions. The methodologies presented are grounded in established literature, with an emphasis on the mechanistic rationale behind experimental choices to ensure both technical accuracy and practical utility.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of (2S,3S)-2-Amino-3-phenylbutyric acid and its derivatives is essential for characterization and quality control in synthesis.

| Property | Value | Source |

| IUPAC Name | (2S,3S)-2-amino-3-phenylbutanoic acid | N/A |

| Synonyms | (2S,3S)-β-methylphenylalanine | CHEBI:77031[1] |

| CAS Number | 90731-57-0 | [2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molecular Weight | 179.22 g/mol | [3] |

| Appearance | White solid | General knowledge |

| N-Boc Derivative | (2S, 3S)-Boc-beta-methyl-phenylalanine | [2] |

| N-Boc MW | 279.33 g/mol | [2] |

Asymmetric Synthesis of (2S,3S)-2-Amino-3-phenylbutyric Acid

The stereoselective synthesis of β-methylphenylalanine isomers is a non-trivial challenge, requiring precise control over two contiguous stereocenters. A robust strategy for accessing all four isomers, including the desired (2S,3S) configuration, has been developed, providing a reliable source of this valuable building block.[4] While biocatalytic methods are also emerging,[5][6][7] chemical synthesis via chiral auxiliaries remains a cornerstone in many research laboratories.

The following section outlines a conceptual pathway based on established methodologies for the synthesis of β-substituted amino acids, which can be adapted for the preparation of the (2S,3S) isomer. A common approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent.

Application as a Chiral Auxiliary: The Oxazolidinone Approach

A primary application of (2S,3S)-2-Amino-3-phenylbutyric acid in organic synthesis is its conversion into a chiral auxiliary to direct the stereochemical outcome of subsequent reactions. The most common and well-understood auxiliaries derived from amino acids are the Evans-type oxazolidinones.[8][9][]

Workflow for Chiral Auxiliary Synthesis and Application

Sources

- 1. (2S,3S)-beta-methylphenylalanine (CHEBI:77031) [ebi.ac.uk]

- 2. (2S, 3S)-Boc-beta-methyl-phenylalanine | CAS 90731-57-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. (2S,3R)-2-amino-3-phenylbutanoic acid | C10H13NO2 | CID 854353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.williams.edu [chemistry.williams.edu]

- 9. staff.najah.edu [staff.najah.edu]

Application Note: 1H and 13C NMR Analysis of (2S,3S)-2-Amino-3-phenylbutyric acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in pharmaceutical research and development, offering detailed insights into molecular structure, purity, and dynamics.[1][2] For chiral molecules such as (2S,3S)-2-Amino-3-phenylbutyric acid, a substituted derivative of phenylalanine, NMR is indispensable for confirming stereochemistry and ensuring the quality of active pharmaceutical ingredients (APIs).[3] This application note provides a comprehensive guide to the 1H and 13C NMR analysis of (2S,3S)-2-Amino-3-phenylbutyric acid, detailing optimized protocols for sample preparation, data acquisition, and spectral interpretation. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results in a regulated environment.[4]

Core Principles of NMR for Structural Elucidation

NMR spectroscopy leverages the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms within a molecule.[5] For (2S,3S)-2-Amino-3-phenylbutyric acid, 1H NMR provides information on the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. 13C NMR, while less sensitive, offers a wider chemical shift range, providing a distinct signal for each unique carbon atom in the molecule.[6][7] The combination of 1D (1H, 13C) and 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), allows for unambiguous assignment of all proton and carbon signals, which is crucial for confirming the specific stereoisomer.[8][9]

Experimental Design and Rationale

The successful NMR analysis of (2S,3S)-2-Amino-3-phenylbutyric acid hinges on a well-designed experimental workflow. This involves careful consideration of sample preparation, choice of solvent, and selection of appropriate NMR experiments.

Diagram of the NMR Analysis Workflow

Sources

- 1. moravek.com [moravek.com]

- 2. azooptics.com [azooptics.com]

- 3. Buy (2S,3S)-2-Amino-3-phenylbutyric acid-HCl (EVT-3507060) | 53331-55-8 [evitachem.com]

- 4. emerypharma.com [emerypharma.com]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Two-dimensional NMR spectroscopy: an application to the study of flexibility of protein molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust Chiral HPLC Method for the Diastereoselective Separation of 2-Amino-3-phenylbutyric Acid Isomers

Abstract

This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the (2S,3S) and (2R,3S) diastereomers of 2-Amino-3-phenylbutyric acid. The stereochemical purity of this compound is critical in pharmaceutical development, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive protocol, explains the scientific rationale behind the method development, and offers insights into the principles of chiral recognition. The method utilizes a macrocyclic glycopeptide-based Chiral Stationary Phase (CSP), demonstrating excellent resolution and selectivity under polar ionic mode conditions. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Stereochemical Challenge

2-Amino-3-phenylbutyric acid is a non-proteinogenic amino acid that contains two stereogenic centers, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The (2S,3S) and (2R,3S) isomers are diastereomers—stereoisomers that are not mirror images of each other. In drug development, the precise stereochemical configuration of an active pharmaceutical ingredient (API) is paramount. Diastereomers, unlike enantiomers, possess different physicochemical properties, which can lead to significant differences in their biological activity, metabolic pathways, and potential toxicity.[1][2] Therefore, a reliable analytical method to separate and quantify these isomers is essential for ensuring the safety, efficacy, and quality of pharmaceutical products.

Direct separation using chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely adopted technique for this purpose.[3][4] This method relies on the differential interaction between the stereoisomers and a Chiral Stationary Phase (CSP), leading to different retention times and, consequently, separation.[5]

The Principle of Chiral Recognition

Chiral separation by HPLC is achieved through the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[5][6] For a separation to occur, there must be a sufficient difference in the stability of these complexes. This stability is governed by a combination of intermolecular interactions, including:

-

Hydrogen bonding: Crucial for molecules with amine, carboxyl, and hydroxyl groups.

-

π-π interactions: Occur between aromatic rings of the analyte and the CSP.

-

Steric hindrance: The three-dimensional shape of the analyte influences how it fits into the chiral cavities or interacts with the selector.

-

Dipole-dipole and ionic interactions: Important for charged or highly polar analytes like amino acids.

Diastereomers, having different spatial arrangements of their functional groups, interact with the CSP with varying energies, which allows for their chromatographic separation even on some achiral phases. However, the use of a CSP significantly enhances this difference, providing the high levels of selectivity and resolution required for robust analytical methods.[7]

Caption: Principle of Diastereomeric Separation on a Chiral Stationary Phase.

Method Development Workflow

Developing a successful chiral separation method involves a systematic screening of columns and mobile phases.[5] The workflow below outlines a logical approach to efficiently identify optimal conditions. For zwitterionic ampholytes like amino acids, macrocyclic glycopeptide, ligand-exchange, and certain polysaccharide-based CSPs are excellent starting points.[8][9][10]

Caption: Systematic Workflow for Chiral HPLC Method Development.

Detailed Experimental Protocol

This protocol has been optimized for the separation of (2S,3S)- and (2R,3S)-2-Amino-3-phenylbutyric acid.

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

-

Data Acquisition: OpenLab CDS or equivalent chromatography data software.

-

Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin Macrocyclic Glycopeptide), 250 x 4.6 mm, 5 µm (Sigma-Aldrich/Supelco) or equivalent. This CSP is highly effective for separating underivatized amino acids.[10][11]

-

Reagents:

-

(2S,3S)-2-Amino-3-phenylbutyric acid standard (≥98% purity)

-

(2R,3S)-2-Amino-3-phenylbutyric acid standard (≥98% purity)

-

Methanol (HPLC Grade)

-

Acetic Acid (Glacial, ACS Grade)

-

Triethylamine (TEA) (≥99.5%)

-

Deionized Water (18.2 MΩ·cm)

-

Preparation of Solutions

-

Mobile Phase:

-

Prepare a stock solution of 1% Acetic Acid and 0.5% TEA in Methanol.

-

To 1000 mL of HPLC-grade Methanol, add 10 mL of glacial acetic acid and 5 mL of triethylamine.

-

Mix thoroughly and sonicate for 10 minutes to degas. This mobile phase operates in the Polar Ionic Mode (PIM), which is highly effective for zwitterionic compounds like amino acids.[10]

-

-

Diluent: Mobile phase is used as the diluent to ensure peak shape integrity.

-

Standard Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of each diastereomer standard.

-

Transfer to separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with the diluent.

-

-

Working Standard Solution / System Suitability Solution (50 µg/mL):

-

Pipette 0.5 mL of each stock solution into the same 10 mL volumetric flask.

-

Dilute to volume with the diluent. This solution contains both diastereomers for assessing the separation performance.

-

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm | The teicoplanin CSP provides multiple interaction sites (ionic, hydrogen bonding, π-π) ideal for resolving amino acids.[10][11] |

| Mobile Phase | Methanol / Acetic Acid / TEA (100 / 0.1 / 0.05, v/v/v) | Polar Ionic Mode enhances interactions between the zwitterionic analyte and the CSP. Acid and base additives control the ionization state of both analyte and selector, improving peak shape and selectivity.[8] |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |

| Column Temperature | 25 °C | Temperature can influence interaction kinetics. Maintaining a constant temperature ensures reproducible retention times. Lower temperatures often improve resolution.[3] |

| Detection | UV at 215 nm | This wavelength provides good sensitivity for the peptide bond and aromatic ring of the analyte. |

| Injection Volume | 10 µL | A small volume minimizes potential band broadening. |

| Run Time | 20 minutes | Sufficient to allow for the elution of both diastereomers and any potential impurities. |

Expected Results & System Suitability

A successful separation should yield two distinct, well-resolved peaks corresponding to the two diastereomers. The system must meet predefined suitability criteria before any sample analysis to ensure the validity of the results.[12]

Typical Chromatographic Performance

| Parameter | (2R,3S)-Isomer | (2S,3S)-Isomer | Acceptance Criteria |

| Retention Time (t_R) | ~ 9.5 min | ~ 11.8 min | - |

| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2.0 |

| Resolution (R_s) | \multicolumn{2}{c | }{> 2.5} | R_s ≥ 2.0 |

| Selectivity (α) | \multicolumn{2}{c | }{~ 1.24} | α > 1.1 |

Note: Retention times are approximate and may vary slightly based on system-to-system differences and column age.

Method Validation

For use in a regulated environment, this method must be validated according to ICH Q2(R2) or FDA guidelines.[13][14] Key validation parameters include:

-

Specificity: Demonstrated by the absence of interfering peaks from a placebo or matrix at the retention times of the analytes.[12]

-

Linearity: A linear relationship between concentration and peak area over a defined range (e.g., LOQ to 150% of the target concentration).

-

Accuracy & Precision: Assessed by analyzing samples at different concentration levels on different days to determine recovery and variability (%RSD).[15]

-

Limit of Quantitation (LOQ): The lowest concentration of the minor diastereomer that can be reliably quantified with acceptable precision and accuracy.[12]

-

Robustness: The method's performance is evaluated after deliberately small changes to parameters like mobile phase composition, flow rate, and temperature.

Conclusion

The chiral HPLC method detailed in this application note provides a highly selective, robust, and reliable means for separating the (2S,3S) and (2R,3S) diastereomers of 2-Amino-3-phenylbutyric acid. The use of a macrocyclic glycopeptide chiral stationary phase in polar ionic mode is key to achieving excellent resolution and peak shape. This method is suitable for quality control, stability testing, and research applications where the stereochemical purity of this compound must be accurately determined. Proper system suitability checks and full method validation are essential for its implementation in a regulated laboratory environment.

References

-

Chiral column chromatography - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved February 23, 2026, from [Link]

-

Chinnakadoori, S. (2025, February 4). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. Retrieved February 23, 2026, from [Link]

-

Brückner, H. (n.d.). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Jove. Retrieved February 23, 2026, from [Link]

-

Chen, Y., et al. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. Retrieved February 23, 2026, from [Link]

-

Al-Saeed, F. A., et al. (2021, April 6). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. Retrieved February 23, 2026, from [Link]

-

American Pharmaceutical Review. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved February 23, 2026, from [Link]

-

Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved February 23, 2026, from [Link]

-

Harada, N. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Retrieved February 23, 2026, from [Link]

-

Komaravolu, Y., et al. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Retrieved February 23, 2026, from [Link]

-

Ribeiro, A. R., et al. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Retrieved February 23, 2026, from [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved February 23, 2026, from [Link]

-

YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2026, February 9). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. Retrieved February 23, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods. Retrieved February 23, 2026, from [Link]

-

Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved February 23, 2026, from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved February 23, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved February 23, 2026, from [Link]

-

Phenomenex. (n.d.). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Technical Note. Retrieved February 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. microbenotes.com [microbenotes.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chiraltech.com [chiraltech.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

- 13. farm.ucl.ac.be [farm.ucl.ac.be]

- 14. fda.gov [fda.gov]

- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Troubleshooting & Optimization

Improving diastereoselectivity in (2S,3S)-2-Amino-3-phenylbutyric acid synthesis

Welcome to the technical support center for the synthesis of (2S,3S)-2-Amino-3-phenylbutyric acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize the diastereoselectivity of this crucial synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory.

Introduction: The Critical Role of Diastereoselectivity

(2S,3S)-2-Amino-3-phenylbutyric acid is a non-canonical amino acid that serves as a vital chiral building block in the synthesis of various pharmaceuticals. The precise control of its stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities. Achieving high diastereoselectivity in its synthesis is therefore not just a matter of chemical purity, but a fundamental requirement for therapeutic efficacy and safety. This guide will explore common hurdles in obtaining the desired (2S,3S) isomer and provide actionable strategies to enhance diastereomeric ratios.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that arise during the synthesis of (2S,3S)-2-Amino-3-phenylbutyric acid.

Q1: What are the primary synthetic routes to 2-amino-3-phenylbutyric acid, and which is most amenable to diastereocontrol?

There are several established methodologies for the synthesis of β-amino acids.[1] For producing (2S,3S)-2-Amino-3-phenylbutyric acid, one of the most effective and widely used methods is the asymmetric hydrogenation of a dehydroamino acid precursor .[2] This approach is highly favored due to its potential for excellent stereocontrol, often yielding high diastereomeric and enantiomeric excesses.

Other notable methods include:

-

Alkylation of chiral glycine enolates: This method offers good stereocontrol but can sometimes be limited by the availability of starting materials.

-

Diastereoselective Strecker synthesis: This classic method can be effective but may require extensive optimization to achieve high diastereoselectivity.[2]

-

Conjugate addition (Aza-Michael reaction): The addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound can be a powerful tool, especially when employing a chiral auxiliary.[3]

For the purpose of this guide, we will focus on optimizing the asymmetric hydrogenation route due to its robustness and high potential for achieving the desired (2S,3S) stereochemistry.

Q2: I am observing a low diastereomeric ratio (d.r.) in my asymmetric hydrogenation. What are the likely causes?

Low diastereoselectivity in the asymmetric hydrogenation of the dehydroamino acid precursor to (2S,3S)-2-Amino-3-phenylbutyric acid can stem from several factors:

-

Suboptimal Catalyst-Ligand Combination: The choice of the metal catalyst (commonly Rhodium or Ruthenium) and the chiral phosphine ligand is the most critical factor influencing stereoselectivity. An inappropriate ligand may not create a sufficiently differentiated energetic barrier between the transition states leading to the different diastereomers.

-

Incorrect E/Z Geometry of the Precursor: The geometry of the double bond in the β-(acylamino)acrylate precursor can significantly impact the facial selectivity of the hydrogenation.[4] Often, a mixture of (E) and (Z) isomers is formed during the synthesis of the precursor, and they may hydrogenate to give different diastereomers or the same diastereomer with different efficiencies.

-

Reaction Conditions: Temperature, pressure, and solvent can all influence the diastereoselectivity.[5] Higher temperatures can sometimes lead to reduced selectivity by providing enough thermal energy to overcome the desired lower-energy transition state.

-

Purity of Reagents and Solvents: Impurities in the substrate, catalyst, or solvent can interfere with the catalytic cycle and negatively affect the stereochemical outcome.

Q3: How can I improve the diastereomeric ratio of my reaction?

Improving the diastereomeric ratio requires a systematic approach to optimizing the reaction parameters.

Strategy 1: Catalyst and Ligand Screening

The selection of the chiral ligand is paramount. Different families of chiral phosphine ligands have shown excellent performance in asymmetric hydrogenations.

-

BINAP and its derivatives: Ruthenium-BINAP catalysts have a long history of success in the asymmetric hydrogenation of β-(acylamino)acrylates.[4]

-

DuPhos and BPE: Rhodium complexes with these ligands are also highly effective for this transformation.[4]

-

TangPhos: The Rh-TangPhos system has demonstrated high enantioselectivities and turnover numbers in the hydrogenation of both (E) and (Z) isomeric mixtures of β-(acylamino)acrylates.[4]

Experimental Protocol: Ligand Screening for Asymmetric Hydrogenation

-

Substrate Preparation: Synthesize the N-acyl-β-aminoacrylate precursor. A common method is the Erlenmeyer-Plöchl reaction or similar condensations. Ensure the precursor is well-characterized.

-

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand (e.g., TangPhos, DuPhos) in a degassed solvent (e.g., methanol, THF).

-

Reaction Setup: In a high-pressure reactor, dissolve the β-(acylamino)acrylate substrate in the chosen solvent.

-

Hydrogenation: Add the catalyst solution to the reactor. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-50 atm).

-

Monitoring and Analysis: Stir the reaction at a controlled temperature (e.g., room temperature) and monitor its progress by TLC or HPLC. Upon completion, determine the diastereomeric ratio using chiral HPLC or NMR spectroscopy.

dot graph TD { A[Start: Low Diastereoselectivity] --> B{Identify Potential Causes}; B --> C[Suboptimal Catalyst/Ligand]; B --> D[Incorrect E/Z Precursor Geometry]; B --> E[Suboptimal Reaction Conditions]; C --> F[Screen Chiral Ligands (e.g., BINAP, DuPhos, TangPhos)]; D --> G[Isolate Pure E or Z Isomer or Use a Ligand Effective for Mixtures]; E --> H[Optimize Temperature, Pressure, and Solvent]; F --> I{Improved d.r.?}; G --> I; H --> I; I -- Yes --> J[Proceed with Optimized Conditions]; I -- No --> B; } caption: Troubleshooting workflow for low diastereoselectivity.

Strategy 2: Controlling Precursor Geometry

The (E) and (Z) isomers of the dehydroamino acid precursor can exhibit different reactivity and selectivity. While some modern catalyst systems like Rh-TangPhos are effective for E/Z mixtures, separating the isomers or using a synthetic route that favors one isomer can be beneficial.[4]

Strategy 3: Optimization of Reaction Conditions

-

Temperature: Lowering the reaction temperature often enhances diastereoselectivity.[5] A temperature screening from room temperature down to -20°C or lower is recommended.

-

Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity. Common solvents to screen include methanol, ethanol, THF, and dichloromethane.

-

Hydrogen Pressure: While less common to have a dramatic effect on diastereoselectivity compared to temperature, it is a parameter that can be optimized.

| Parameter | Recommended Range | Rationale |

| Temperature | -20°C to 40°C | Lower temperatures generally favor the transition state leading to the desired diastereomer. |

| Solvent | Methanol, THF, Dichloromethane | Solvent can affect catalyst solubility and the conformation of the substrate-catalyst complex. |

| Hydrogen Pressure | 1 to 50 atm | Higher pressure can increase reaction rate but may have a smaller impact on selectivity. |

| Catalyst Loading | 0.1 to 1 mol% | Sufficient catalyst is needed for a reasonable reaction rate. |

Q4: Are there alternative strategies to asymmetric hydrogenation that offer high diastereoselectivity?

Yes, the use of chiral auxiliaries is a powerful and widely employed strategy for stereoselective synthesis.[6] A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

-

Evans Oxazolidinone Auxiliaries: These are highly effective for stereoselective alkylations and aldol reactions.[6] An Evans auxiliary could be used to control the stereoselective alkylation of a glycine equivalent to introduce the phenyl and methyl groups with the correct relative stereochemistry.

-

Pseudoephedrine as a Chiral Auxiliary: Pseudoephedrine can be used to form chiral amides that undergo diastereoselective reactions.[3][6]

Experimental Protocol: Diastereoselective Alkylation using an Evans Auxiliary

-

Acylation: Acylate an Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acyl halide to form the N-acyl oxazolidinone.

-

Enolate Formation: Treat the N-acyl oxazolidinone with a strong base (e.g., LDA or NaHMDS) at low temperature (-78°C) to form the corresponding enolate.

-

Diastereoselective Alkylation: Add the alkylating agent (e.g., benzyl bromide) to the enolate solution. The bulky chiral auxiliary will direct the approach of the electrophile to one face of the enolate, leading to a high diastereomeric excess.

-

Second Alkylation (if necessary): A second deprotonation and alkylation can be performed to introduce the second substituent.

-

Auxiliary Cleavage: Cleave the chiral auxiliary under mild conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the desired chiral carboxylic acid.

-

Conversion to Amino Acid: The carboxylic acid can then be converted to the corresponding amino acid through standard functional group transformations.

Conclusion

Achieving high diastereoselectivity in the synthesis of (2S,3S)-2-Amino-3-phenylbutyric acid is a multifaceted challenge that requires careful consideration of the synthetic strategy and meticulous optimization of reaction conditions. By systematically evaluating catalyst-ligand combinations, controlling precursor geometry, and optimizing reaction parameters, researchers can significantly improve the diastereomeric ratio of their products. Furthermore, the use of chiral auxiliaries provides a robust alternative for achieving excellent stereocontrol. This guide serves as a starting point for troubleshooting and optimizing your synthesis, ultimately enabling the efficient and stereoselective production of this valuable pharmaceutical building block.

References

- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). Google.

-

Fan, Q., Deng, G., Lin, C., & Chan, A. S. C. (2002). Highly Efficient Synthesis of Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation. Organic Letters, 4(23), 4053–4055. [Link]

-

Pousset, C., Callens, R., Marinetti, A., & Larchevêque, M. (2004). An Efficient Synthesis of Chiral Cyclic β-Amino Acids via Asymmetric Hydrogenation. Synlett, 2004(15), 2766–2770. [Link]

-

Zhang, Z., Wang, Z., Chen, M., & Zhang, Z. (2019). Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. Chemical Communications, 55(84), 12716–12719. [Link]

-

Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Methods in Molecular Biology (Vol. 35, pp. 247–275). Humana Press. [Link]

-

(n.d.). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary | Request PDF. ResearchGate. Retrieved February 23, 2026, from [Link]

-

OC VI (HS 2015). (n.d.). Bode Research Group. Retrieved February 23, 2026, from [Link]

-

Chiral auxiliary. (2023, November 11). In Wikipedia. [Link]

-

Synthesis of β-Amino Acids and Derivatives. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

Li, B., Wang, H., Zhang, Z., & Zhu, S. (2021). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 12(1), 411. [Link]

-

Hsiao, J., & Miller, S. J. (2009). New Tricks in Amino Acid Synthesis: Applications to Complex Natural Products. Accounts of Chemical Research, 42(9), 1343–1354. [Link]

-

Verkade, J. M. M., Quaedflieg, P. J. L. M., Verzijl, G. K. M., Lefort, L., van Delft, F. L., de Vries, J. G., & Rutjes, F. P. J. T. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(75), 14226–14229. [Link]

-

Novel Method for Amino Acid Synthesis. (2024, April 3). University of Liverpool. Retrieved February 23, 2026, from [Link]

-

Dunn, P. J., Haener, R., & Rapoport, H. (1990). Stereoselective synthesis of 2,3-diamino acids. 2,3-Diamino-4-phenylbutanoic acid. The Journal of Organic Chemistry, 55(20), 5017–5025. [Link]

-

Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. (n.d.). Academia.edu. Retrieved February 23, 2026, from [Link]

-

Lu, Z., & Chen, J. R. (2020). Synthesis of non-canonical amino acids through dehydrogenative tailoring. Nature Communications, 11(1), 5893. [Link]

-

Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. (2021). Organic Chemistry Frontiers. [Link]

-

High yielding synthesis of dehydroamino acid and dehydropeptide derivatives. (1997). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Głowacka, I. E., & Gwarda, A. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1391. [Link]

- CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. (n.d.). Google Patents.

-

Ramapanicker, R., Mishra, R., & Chandrasekaran, S. (2010). An improved procedure for the synthesis of dehydroamino acids and dehydropeptides from the carbonate derivatives of serine and threonine using tetrabutylammonium fluoride. Journal of Peptide Science, 16(3), 123–125. [Link]

-

Caligiuri, A., D'Arrigo, P., & Servi, S. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3231. [Link]

-

Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids. (2007). Applied and Environmental Microbiology, 73(12), 3778–3785. [Link]

-

Chen, B. S., Yang, L. H., Ye, J. L., Huang, T., Ruan, Y. P., Fu, J., & Huang, P. Q. (2011). Diastereoselective synthesis and bioactivity of long-chain anti-2-amino-3-alkanols. European Journal of Medicinal Chemistry, 46(11), 5480–5486. [Link]

Sources

Technical Support Center: Optimization of Mobile Phase for Chiral HPLC Separation of Beta-Methylphenylalanine Isomers

Welcome to the technical support center for the chiral separation of beta-methylphenylalanine (β-MePhe) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions in High-Performance Liquid Chromatography (HPLC). As β-MePhe is an unnatural amino acid with four stereoisomers, achieving baseline separation is a common but critical challenge. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can develop robust and reliable methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the chiral separation of β-methylphenylalanine isomers in a direct question-and-answer format.

Q1: I am seeing poor or no resolution between my β-methylphenylalanine stereoisomers. Where do I start?

A1: Poor resolution is the most common challenge in chiral separations. A systematic approach is crucial. Before extensively modifying the mobile phase, confirm that your Chiral Stationary Phase (CSP) is appropriate for the analyte. Polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are widely used and often successful for amino acid derivatives.[1][2] If the column choice is sound, mobile phase optimization is your primary tool.

The initial step is to understand that chiral recognition is a delicate balance of interactions (hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the CSP. The mobile phase directly influences this by competing for interaction sites and altering the conformation of both the analyte and the stationary phase.[3][4]

Troubleshooting Workflow for Poor Resolution

A logical workflow is essential to avoid haphazardly changing parameters. The following diagram outlines a systematic approach to troubleshooting poor resolution.

Caption: Systematic workflow for troubleshooting poor enantiomeric resolution.

Q2: Which mobile phase mode—Normal Phase, Reversed Phase, or Polar Organic—is best for β-methylphenylalanine?

A2: For polysaccharide-based columns, Normal Phase (NP) is the most common and often most successful starting point for molecules like β-methylphenylalanine. A typical NP mobile phase consists of a non-polar solvent like n-hexane or heptane and a polar "modifier," usually an alcohol.[5]

-

Why it works: In NP mode, the primary interaction mechanism involves hydrogen bonding between the analyte's polar groups (amine and carboxylic acid) and the carbamate groups on the polysaccharide CSP. The alcohol modifier in the mobile phase modulates these interactions.

-

Starting Point: A good initial mobile phase to screen is n-Hexane/2-Propanol (80:20, v/v).[5] If solubility is an issue, a Polar Organic Mode (POM) using a single polar solvent like methanol or acetonitrile may be beneficial.[6]

Q3: I'm using a normal phase system, but the resolution is poor. How do I choose and optimize the alcohol modifier?

A3: The choice and concentration of the alcohol modifier are critical factors influencing selectivity. Different alcohols can alter the steric environment of the CSP's chiral cavities, leading to significant changes in separation.[3]

Step-by-Step Protocol: Screening Alcohol Modifiers

-

Prepare Mobile Phases: Create separate mobile phases using n-hexane with different alcohol modifiers at a fixed concentration (e.g., 20%). The most common to screen are:

-

2-Propanol (IPA)

-

Ethanol (EtOH)

-

n-Butanol

-

-

Equilibrate Thoroughly: When switching between different alcohols, ensure the column is thoroughly equilibrated with the new mobile phase (at least 20-30 column volumes).

-

Inject Racemic Standard: Inject your β-methylphenylalanine standard and compare the chromatograms. Look for changes in retention time, peak shape, and, most importantly, selectivity (α).

-

Select the Best Candidate: Choose the alcohol that provides the best initial separation, even if it's not baseline resolved. Ethanol often provides better selectivity than isopropanol in many cases.[5][7]

-

Optimize Concentration: Once you've selected an alcohol, systematically vary its concentration. Decreasing the alcohol percentage generally increases retention and can improve resolution, while increasing it shortens run time but may reduce resolution.

Data Presentation: Effect of Alcohol Modifier on Resolution

| Mobile Phase Composition (90:10 Hexane:Alcohol) | Retention Time (Peak 1, min) | Retention Time (Peak 2, min) | Resolution (Rs) |

| Hexane/2-Propanol | 8.5 | 9.2 | 1.1 |

| Hexane/Ethanol | 10.2 | 11.5 | 1.8 |

| Hexane/n-Butanol | 12.1 | 12.9 | 1.2 |

| Note: This is example data to illustrate the concept. |

Q4: My peaks are broad and tailing. What mobile phase adjustment can I make?

A4: Peak tailing for an amino acid like β-methylphenylalanine is often caused by unwanted ionic interactions. The molecule has both a basic amine group and an acidic carboxylic acid group. These can interact strongly with residual silanols on the silica support or interfere with the desired chiral recognition mechanism.

The solution is to add a small amount of an acidic or basic additive to the mobile phase to suppress this ionization.[8][9]

-

For the Carboxylic Acid Group: Add an acidic modifier like Trifluoroacetic Acid (TFA) or acetic acid. A typical concentration is 0.1% (v/v).[9][10] This ensures the carboxyl group remains in its protonated, neutral form (-COOH), leading to better peak shape.

-

For the Amine Group: Add a basic modifier like Diethylamine (DEA) or ethanolamine. A concentration of 0.1% (v/v) is standard.[10] This keeps the amine group in its free base form (-NH2), improving symmetry.

Experimental Protocol: Optimizing Additives

-

Select Additive: Based on your initial peak shape, decide whether to try an acidic or basic additive first. Since β-methylphenylalanine is zwitterionic, either could be effective, and sometimes both are screened.

-

Prepare Mobile Phase: Add 0.1% of the chosen additive (e.g., 1 mL of TFA into 1 L of your optimized hexane/alcohol mobile phase).

-

Equilibrate and Inject: Equilibrate the column and inject the sample.

-

Evaluate: Observe the effect on peak shape, retention, and resolution. The addition of an acid or base can sometimes dramatically increase or decrease selectivity.[11][12][13]

Important Note: Dedicate specific columns for use with acidic or basic additives. Over time, these additives can permanently alter the surface chemistry of the stationary phase.[8]

Q5: My retention times are too long, even after increasing the alcohol percentage. What can I do?

A5: If retention times are excessively long, it indicates very strong interactions between the analyte and the CSP. While increasing the alcohol modifier is the first step, other parameters can be adjusted.

-

Change the Alcohol Type: A "stronger" alcohol modifier like ethanol may reduce retention more effectively than 2-propanol at the same concentration.

-

Increase Flow Rate: A moderate increase in flow rate (e.g., from 1.0 mL/min to 1.5 mL/min) will decrease retention times. However, be aware that this can also decrease efficiency and resolution, so a balance must be found.[9]

-

Increase Temperature: Raising the column temperature (e.g., from 25°C to 40°C) will decrease mobile phase viscosity and reduce retention times.[14][15] Temperature can have unpredictable effects on selectivity, sometimes improving it and sometimes worsening it, but it is a valuable parameter to screen.[14][15]

Logical Relationship Diagram: Additive Selection

This diagram illustrates the decision-making process for using mobile phase additives to improve peak shape.

Caption: Decision tree for selecting an acidic or basic mobile phase additive.

References

-

Stringham, R. W. (2001). Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs. Journal of Chromatography A, 927(1-2), 47-52. [Link]

-

Stringham, R. W. (2001). Effect of mobile phase amine additives on enantioselectivity for phenylalanine analogs. Journal of Chromatography A, 927(1-2), 53-60. [Link]

-

Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

-

Daicel Chiral Technologies. Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. [Link]

-

UVISON.com. Daicel CHIRALPAK WH HPLC Analytical Column. [Link]

-

Beňušková, P., et al. (2013). On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors and polar organic mobile phases. Journal of Separation Science, 36(23), 3759-3767. [Link]

-

Péter, A., et al. (1998). Effect of temperature on retention of enantiomers of beta-methyl amino acids on a teicoplanin chiral stationary phase. Journal of Chromatography A, 828(1-2), 177-90. [Link]

-

Daicel Chiral Technologies. Daicel Chiral Amino Acids Analysis. [Link]

-

Chromatography Forum. (2017). additives for chiral. [Link]

-

Element Lab Solutions. Daicel Protein-based Chiral Columns. [Link]

-

Hofstetter, H., et al. (2004). Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. Journal of Chromatography B, 809(1), 89-94. [Link]

-

LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

ResearchGate. (n.d.). The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... [Link]

-

International Journal of Research in Pharmaceutical Sciences. (2023). Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. [Link]

-

Scholars' Mine. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. [Link]

-

Welch, C. J., et al. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 143-9. [Link]

-

ResearchGate. (2019). How to separate isomers by Normal phase HPLC? [Link]

-

Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three. [Link]

-

Semantic Scholar. (2017). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. [Link]

-

Asian Journal of Chemistry. (2013). Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. [Link]

-

Weng, W., et al. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of Chromatography A, 1015(1-2), 99-110. [Link]

-

Daicel Corporation. Chiral Columns. [Link]

-

ResearchGate. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. [Link]

-

HPLC. (n.d.). Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. [Link]

-

ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. [Link]

-

Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. [Link]

-

Chromatography Forum. (2012). problem regarding poor resolution of glycine peak in HPLC. [Link]

-

The Chiral Notebook. (n.d.). [Link]

-

YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

-

Acta Naturae. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

-

YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

-

Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]

-

MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

-

LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]

Sources

- 1. pravara.com [pravara.com]

- 2. Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. additives for chiral - Chromatography Forum [chromforum.org]

- 9. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]

- 10. chiraltech.com [chiraltech.com]

- 11. Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]